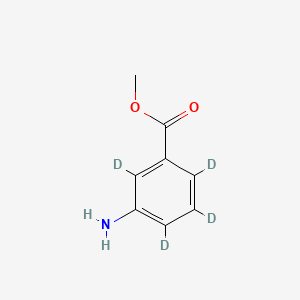

Methyl 3-aminobenzoate-d4

Description

Properties

IUPAC Name |

methyl 3-amino-2,4,5,6-tetradeuteriobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDNXXPBYLGWOS-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-aminobenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminobenzoate-d4 is the deuterated analog of Methyl 3-aminobenzoate, a versatile aromatic compound utilized in various fields including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff manufacturing. The incorporation of deuterium in place of hydrogen atoms on the benzene ring can significantly influence the compound's metabolic fate and reaction kinetics, making it a valuable tool in mechanistic studies and as an internal standard in analytical applications. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside relevant data for its non-deuterated counterpart for comparative purposes.

Chemical and Physical Properties

The defining characteristic of this compound is the substitution of four hydrogen atoms on the aromatic ring with deuterium, resulting in a higher molecular weight and potentially altered physical properties compared to the non-deuterated form.

Identifiers and General Properties

| Property | This compound | Methyl 3-aminobenzoate |

| Synonyms | m-Aminobenzoic Acid Methyl Ester-d4, 3-(Methoxycarbonyl)aniline-d4 | m-Aminobenzoic Acid Methyl Ester, 3-(Methoxycarbonyl)aniline[1] |

| CAS Number | 911132-57-5[2] | 4518-10-9[1] |

| Molecular Formula | H₂NC₆D₄COOCH₃[2] | C₈H₉NO₂[1] |

| Molecular Weight | 155.19 g/mol [2] | 151.16 g/mol [1] |

| Appearance | Solid | Light beige to brown crystalline powder or crystals[3] |

| Isotopic Enrichment | 98 atom % D[2] | Not Applicable |

Physical Properties

| Property | Value (for Methyl 3-aminobenzoate) |

| Melting Point | ≥42 °C[4] / 49-53 °C[5] |

| Solubility | Slightly soluble in water (0.1-1%); Soluble in alcohol and ether.[5] |

| Storage Conditions | Store at room temperature in a dry and well-ventilated place.[2] |

| Stability | Stable under recommended storage conditions.[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While experimental spectra for the deuterated compound are not widely published, the expected spectral characteristics can be inferred from the data of the non-deuterated analog.

¹H NMR Spectroscopy

The most significant difference in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart will be the absence of signals corresponding to the aromatic protons. The spectrum is expected to show signals for the methyl ester protons and the amine protons.

-

Expected ¹H NMR (CDCl₃):

-

δ ~3.87 ppm (s, 3H, -COOCH₃)

-

δ ~3.72 ppm (br s, 2H, -NH₂)

-

For comparison, the ¹H NMR data for Methyl 3-aminobenzoate in CDCl₃ shows the following signals:

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to be very similar to that of the non-deuterated compound, with the key difference being the coupling of the aromatic carbons to deuterium, which may result in multiplets and a decrease in signal intensity for the deuterated carbons.

-

¹³C NMR (CDCl₃) of Methyl 3-aminobenzoate: The spectrum of the non-deuterated compound shows characteristic peaks for the aromatic and ester carbons.

Mass Spectrometry

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The molecular ion peak for this compound will be observed at m/z 155, corresponding to its molecular weight.

-

Expected MS (EI): [M]⁺ at m/z 155.

-

MS (EI) of Methyl 3-aminobenzoate: [M]⁺ at m/z 151, with a significant fragment at m/z 120.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the amine, ester, and aromatic functionalities. The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated analog.

-

IR Spectrum of Methyl 3-aminobenzoate: Shows characteristic peaks for N-H stretching, C=O stretching of the ester, and C-N stretching, as well as aromatic C-H and C=C stretching.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, general methods for the deuteration of aromatic compounds can be adapted.

Synthesis of this compound

A plausible synthetic route involves the deuteration of 3-aminobenzoic acid followed by esterification.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Deuteration of 3-Aminobenzoic Acid: 3-Aminobenzoic acid is subjected to an acid-catalyzed hydrogen-deuterium exchange reaction. This can be achieved by heating the compound in a deuterated acid, such as deuterated sulfuric acid (D₂SO₄), dissolved in deuterium oxide (D₂O). The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

Esterification: The resulting 3-aminobenzoic acid-d4 is then esterified. A common method is the Fischer esterification, where the deuterated acid is refluxed with methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). Alternatively, treatment with thionyl chloride followed by the addition of methanol can be employed.

-

Purification: The final product, this compound, is purified using standard techniques such as extraction, chromatography, and recrystallization.

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed through a series of analytical techniques.

Caption: Standard workflow for the characterization of this compound.

Methodology:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure. The absence of aromatic proton signals in the ¹H NMR spectrum is a key indicator of successful deuteration.

-

Mass Spectrometry: The molecular weight is confirmed by mass spectrometry, with the molecular ion peak expected at m/z 155.

-

IR Spectroscopy: The presence of characteristic functional groups (amine, ester) and the C-D bonds is confirmed by IR spectroscopy.

-

Purity Analysis: The purity of the compound is assessed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Safety Information

Specific safety data for this compound is not available. The safety precautions for the non-deuterated analog should be followed. Methyl 3-aminobenzoate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.

-

Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Applications in Research and Development

The primary application of this compound in research and drug development is as an internal standard for the quantification of Methyl 3-aminobenzoate in biological matrices using mass spectrometry-based methods. Its use can improve the accuracy and precision of analytical measurements by correcting for variations during sample preparation and analysis. Furthermore, it can be employed in metabolic studies to investigate the kinetic isotope effect on the biotransformation of the parent compound.

Conclusion

This compound is a valuable isotopically labeled compound for advanced research applications. While specific experimental data for the deuterated form is scarce, a comprehensive understanding of its chemical properties can be derived from the extensive data available for its non-deuterated analog. The synthesis and characterization of this compound can be achieved through established methodologies for deuterated aromatic compounds. As with any chemical, appropriate safety precautions should be taken during handling and storage.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]

- 3. Methyl 3-aminobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum [chemicalbook.com]

- 6. Methyl 3,4-diaminobenzoate 97 36692-49-6 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Isotopic Purity of Methyl 3-aminobenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity of Methyl 3-aminobenzoate-d4. Ensuring high isotopic purity is critical for its application as an internal standard in quantitative bioanalysis and for the development of deuterated active pharmaceutical ingredients (APIs). This document outlines the analytical techniques, experimental protocols, and data interpretation necessary for the quality control of this deuterated compound.

Introduction to Isotopic Purity

Isotopic purity, or isotopic enrichment, is a critical quality attribute of deuterated compounds. It refers to the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. In the case of this compound, the goal is to have four specific hydrogen atoms on the benzene ring replaced by deuterium. However, due to the nature of chemical synthesis, it is nearly impossible to achieve 100% isotopic purity. The final product is typically a mixture of isotopologues, which are molecules that differ only in their isotopic composition. These can include molecules with fewer than four deuterium atoms (d0, d1, d2, d3) or those with the desired four deuterium atoms (d4).

The accurate determination of the isotopic distribution is paramount for several reasons:

-

Quantitative Analysis: When used as an internal standard, the isotopic purity directly impacts the accuracy of quantification of the non-deuterated analyte.

-

Drug Development: For deuterated APIs, the presence of non-deuterated or partially deuterated impurities can affect the drug's metabolic profile, efficacy, and safety.

-

Regulatory Compliance: Regulatory bodies require thorough characterization and control of the isotopic purity of deuterated compounds used in pharmaceutical development.

Analytical Methodologies for Isotopic Purity Determination

The primary analytical techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide complementary information to confirm the identity, structure, and isotopic distribution of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the location and extent of deuteration. Both proton (¹H) and deuterium (²H) NMR are employed.

-

¹H NMR: In a ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions of deuterium substitution will be significantly diminished or absent. The integration of the remaining proton signals can be used to estimate the percentage of non-deuterated species.

-

²H NMR: ²H NMR directly detects the deuterium nuclei, providing a spectrum that confirms the positions of deuteration. The chemical shifts in a ²H NMR spectrum are analogous to those in a ¹H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and accurate technique for determining the molecular weight of a compound and the relative abundance of its isotopologues. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the isotopic distribution can be quantified. Electrospray ionization (ESI) is a common ionization technique for this purpose.

Quantitative Data Summary

While a specific Certificate of Analysis for a commercial batch of this compound is not publicly available, the following tables represent typical data that would be generated to characterize its isotopic purity.

Table 1: Representative Isotopic Distribution of this compound by HRMS

| Isotopologue | Mass (m/z) | Relative Abundance (%) |

| d0 (non-deuterated) | 152.0657 | < 0.1 |

| d1 | 153.0720 | 0.2 |

| d2 | 154.0783 | 0.8 |

| d3 | 155.0846 | 4.0 |

| d4 | 156.0909 | 95.0 |

Table 2: Representative NMR Data for Isotopic Purity Assessment

| Nucleus | Technique | Specification | Result |

| ¹H | ¹H NMR | Conforms to structure | Conforms |

| Aromatic proton signals significantly reduced | >98% reduction | ||

| ²H | ²H NMR | Deuterium signals at expected aromatic positions | Conforms |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the isotopic purity of this compound.

Protocol for Isotopic Purity Determination by HRMS

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-Orbitrap or TOF instrument) equipped with an electrospray ionization (ESI) source.

-

MS Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Mass Range: m/z 100-200

-

Resolution: > 60,000 FWHM

-

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the full scan mass spectrum, ensuring sufficient signal intensity for the molecular ion cluster.

-

Data Analysis:

-

Identify the monoisotopic mass of the fully deuterated species (d4) and the corresponding masses of the lower isotopologues (d0-d3).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of the molecular ion cluster.

-

Protocol for Isotopic Purity Determination by NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Carefully integrate the residual proton signals in the aromatic region and compare them to the integration of a non-deuterated internal standard or a non-deuterated portion of the molecule (if applicable).

-

-

²H NMR Acquisition:

-

Switch the spectrometer to the deuterium channel.

-

Acquire a ²H NMR spectrum. The spectrum should show signals at chemical shifts corresponding to the deuterated positions.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, the low intensity of the aromatic signals confirms a high degree of deuteration.

-

The ²H NMR spectrum confirms the specific sites of deuteration.

-

Visualizations

The following diagrams illustrate the logical workflows and pathways relevant to the analysis and synthesis of this compound.

Caption: Experimental workflow for determining the isotopic purity of this compound.

Caption: Plausible synthetic pathway for this compound.

Conclusion

The determination of isotopic purity is a critical aspect of the quality control for this compound. A combination of HRMS and NMR spectroscopy provides a comprehensive understanding of the isotopic distribution and confirms the structural integrity of the compound. The methodologies and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this and other deuterated compounds, ensuring their proper use and regulatory compliance.

Synthesis of Methyl 3-aminobenzoate-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-aminobenzoate-d4, a deuterated analog of Methyl 3-aminobenzoate. The incorporation of deuterium isotopes into molecules is a critical strategy in drug discovery and development, primarily for investigating metabolic pathways, determining pharmacokinetic profiles, and enhancing therapeutic properties through the kinetic isotope effect. This document outlines a representative synthetic protocol, presents key quantitative data, and illustrates the underlying chemical principles and workflows.

Introduction to Isotopic Labeling

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. In the case of this compound, four hydrogen atoms on the aromatic ring are substituted with deuterium, a stable isotope of hydrogen. This substitution is particularly valuable in medicinal chemistry as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve C-H bond cleavage, potentially leading to improved drug efficacy and safety profiles. The primary method for introducing deuterium into aromatic systems is through acid-catalyzed hydrogen-deuterium (H-D) exchange.

Synthetic Approach: Acid-Catalyzed Hydrogen-Deuterium Exchange

The synthesis of this compound can be effectively achieved through an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction. This method leverages a strong deuterated acid to facilitate the electrophilic aromatic substitution of protons on the benzene ring with deuterons. The amino group (-NH2) of the Methyl 3-aminobenzoate is an activating group, directing the electrophilic substitution to the ortho and para positions. To achieve a high level of deuteration (d4), forcing conditions such as elevated temperatures and prolonged reaction times may be necessary.

Proposed Reaction Scheme

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of deuterated aromatic amines via acid-catalyzed H-D exchange. It is important to note that these values are representative and can vary based on the specific substrate and reaction conditions.

Table 1: Reaction Parameters for Deuteration of Aromatic Amines

| Parameter | Value | Reference |

| Starting Material | Methyl 3-aminobenzoate | N/A |

| Deuterating Agent | Deuterated Sulfuric Acid (D2SO4) in D2O | [1] |

| Temperature | 100-150 °C | [2] |

| Reaction Time | 24-48 hours | [2] |

| Pressure | Sealed vessel | N/A |

Table 2: Expected Yield and Isotopic Purity

| Parameter | Expected Value | Analytical Method | Reference |

| Product Yield | 60-80% | Gravimetric analysis after purification | [3] |

| Isotopic Enrichment (per D) | >98% | ¹H NMR, ²H NMR, Mass Spectrometry | [4][5] |

| Overall Isotopic Purity (d4) | >90% | High-Resolution Mass Spectrometry | [5][6] |

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of this compound based on established methods for the deuteration of aromatic amines.

Materials and Equipment

-

Methyl 3-aminobenzoate

-

Deuterated sulfuric acid (D2SO4, 98% in D2O)

-

Deuterium oxide (D2O, 99.9 atom % D)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 3-aminobenzoate (1.0 eq) in a minimal amount of D2O.

-

Addition of Deuterated Acid: Carefully add deuterated sulfuric acid (5-10 eq) to the reaction mixture.

-

Heating: Heat the mixture to 120-140 °C with vigorous stirring in a sealed vessel or under reflux for 24-48 hours.

-

Work-up: Cool the reaction mixture to room temperature. Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

Characterization

Confirm the identity and isotopic purity of the final product using the following analytical techniques:

-

¹H NMR: To confirm the absence of protons on the aromatic ring.

-

²H NMR: To confirm the presence and location of deuterium atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and assess the isotopic distribution (d0 to d4). High-resolution mass spectrometry (HRMS) is recommended for accurate determination of isotopic purity.[5][6]

Visualizations

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a well-established chemical transformation. The logical relationship is a direct synthetic pathway governed by the principles of electrophilic aromatic substitution.

The mechanism of deuteration proceeds via an electrophilic aromatic substitution (EAS) pathway. The deuterated acid generates a deuteron (D+), which acts as the electrophile. The electron-rich aromatic ring of Methyl 3-aminobenzoate attacks the deuteron, forming a resonance-stabilized carbocation intermediate (arenium ion). Subsequent loss of a proton (H+) restores aromaticity and results in the deuterated product. This process is repeated until all four susceptible ring protons are replaced by deuterons.[7]

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methyl 3-aminobenzoate-d4: A Technical Guide for Researchers

CAS Number: 911132-57-5

This technical guide provides an in-depth overview of Methyl 3-aminobenzoate-d4, a deuterated stable isotope-labeled compound. Primarily utilized as an internal standard in mass spectrometry-based quantitative analysis, this guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Core Quantitative Data

The key physicochemical properties of this compound are summarized in the table below, alongside data for its non-deuterated counterpart for comparative purposes.

| Property | This compound | Methyl 3-aminobenzoate |

| CAS Number | 911132-57-5[1] | 4518-10-9[1] |

| Molecular Formula | C₈H₅D₄NO₂ | C₈H₉NO₂ |

| Molecular Weight | 155.19[1] | 151.16 |

| Isotopic Enrichment | ≥98 atom % D[1] | Not Applicable |

| Appearance | Light beige to brown crystalline powder or crystals | White to brown crystals or chunks[2] |

| Melting Point | Not explicitly available for deuterated form | ≥42 °C[2] |

| Solubility | Slightly soluble in water (0.1-1%) (inferred from non-deuterated form)[3] | Slightly soluble in water (0.1-1%)[3] |

Application in Quantitative Analysis: Internal Standard

This compound serves as an ideal internal standard for the quantification of Methyl 3-aminobenzoate and structurally related compounds in various matrices using isotope dilution mass spectrometry (IDMS). The use of stable isotope-labeled internal standards is a critical practice in analytical chemistry to ensure the accuracy and precision of quantitative data[4][5].

Deuterated standards are preferred because they exhibit nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency in mass spectrometry[6][7]. This co-elution and similar behavior effectively compensate for variations that can occur during sample preparation and analysis, such as matrix effects and instrument fluctuations[6][8].

Experimental Protocols

General Protocol for Quantitative Analysis using a Deuterated Internal Standard

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the non-labeled analyte (Methyl 3-aminobenzoate) of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent such as methanol.

-

Prepare a stock solution of the deuterated internal standard (this compound) of a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Curve and Quality Control Samples:

-

Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine, or a relevant buffer) with known concentrations of the analyte stock solution.

-

To each calibration standard and quality control (QC) sample, add a fixed amount of the internal standard working solution. The concentration of the internal standard should be consistent across all samples.

-

-

Sample Preparation (Liquid-Liquid Extraction Example):

-

To the biological sample (e.g., 100 µL of plasma), add the internal standard working solution.

-

Add a suitable extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

-

Vortex the mixture to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Develop a chromatographic method to achieve separation of the analyte from other matrix components. The analyte and the deuterated internal standard should co-elute.

-

Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This typically involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis of Deuterated Aromatic Amines

While a specific synthesis protocol for this compound is proprietary to manufacturers, a general approach for the synthesis of deuterated aromatic amines can be outlined based on established chemical literature. One common method involves the deamination of an aromatic amine in the presence of a deuterium source[9].

General Synthetic Approach

A plausible synthetic route for this compound could involve the deuteration of a suitable precursor. For instance, a method for the synthesis of deuterated benzene derivatives involves the deamination of aromatic amines using deuterohypophosphorous acid[9]. Another approach could be the hydrogen-deuterium exchange of aromatic amines using deuterated trifluoroacetic acid[10]. The synthesis of selectively deuterated amines can also be achieved through methods involving the reduction of ynamides[11][12].

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for utilizing a deuterated internal standard and the logical principle behind isotope dilution mass spectrometry.

Signaling and Metabolic Pathways

Currently, there is a lack of specific scientific literature detailing the direct involvement of Methyl 3-aminobenzoate in distinct signaling or metabolic pathways. While research exists on the metabolism of related compounds like methylated aminoazo dyes, these pathways are not directly applicable to Methyl 3-aminobenzoate[13][14]. Similarly, studies on the biological activities of other aminobenzoate derivatives do not provide a clear metabolic or signaling pathway for this specific compound[15][16]. Therefore, a diagrammatic representation of its metabolic fate or signaling interactions cannot be provided at this time.

Conclusion

This compound is a valuable tool for researchers requiring precise and accurate quantification of its non-deuterated analog. Its use as an internal standard in mass spectrometry is a well-established technique that enhances the reliability of analytical data. This guide provides the foundational knowledge, including key data and a general experimental framework, to facilitate its effective implementation in a research setting.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 3-氨基苯甲酸甲酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 3-aminobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 13. The metabolism of methylated aminoazo dyes. I. The demethylation of 3-methyl-4-dimethyl-C14 amino-azobenzene in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Deuterium-Labeled Methyl 3-aminobenzoate in Research and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled compounds have become indispensable tools in modern pharmaceutical research and development. The substitution of hydrogen with its stable, heavier isotope, deuterium, offers a subtle yet powerful modification that can significantly impact a molecule's physicochemical properties. This technical guide provides an in-depth exploration of the core uses of deuterium-labeled Methyl 3-aminobenzoate, a compound with potential applications as an internal standard in bioanalytical assays and as a tool for studying metabolic pathways. This document will detail the underlying principles, experimental methodologies, and data interpretation, offering a comprehensive resource for researchers in drug discovery, metabolism, and pharmacokinetics.

Introduction: The Deuterium Advantage

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway.[1] Deuterium (²H), a stable isotope of hydrogen, has gained prominence in drug discovery and development for several key reasons:

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the Kinetic Isotope Effect.[2] This can lead to a more favorable pharmacokinetic profile for a drug, including reduced clearance and increased half-life.

-

Internal Standards in Mass Spectrometry: Deuterium-labeled compounds are ideal internal standards for quantitative analysis using mass spectrometry (MS).[3] Since they are chemically almost identical to their unlabeled counterparts, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. However, their difference in mass allows for their distinct detection by the mass spectrometer, enabling accurate quantification of the analyte.

-

Metabolic Pathway Elucidation: By strategically placing deuterium labels on a molecule, researchers can trace its metabolic fate.[4] The presence of deuterium in metabolites can help identify the products of biotransformation and elucidate the metabolic pathways involved.

Methyl 3-aminobenzoate is an aromatic compound used as an intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[5] Its deuterated analogue, therefore, holds significant potential as a tool in the development and analysis of drugs derived from this scaffold.

Core Application: Internal Standard for Quantitative Bioanalysis

The primary and most immediate application of deuterium-labeled Methyl 3-aminobenzoate is as an internal standard for the accurate quantification of unlabeled Methyl 3-aminobenzoate in biological matrices such as plasma, urine, or tissue homogenates.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The ratio of the unlabeled analyte to the labeled internal standard is then measured by a mass spectrometer. Because the analyte and the internal standard behave nearly identically during sample preparation (e.g., extraction, derivatization) and analysis, any loss of analyte during these steps is corrected for by a proportional loss of the internal standard. This results in highly accurate and precise quantification.

Hypothetical Quantitative Data

| Parameter | Expected Value | Description |

| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve, indicating a strong linear relationship between concentration and response. |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |

| Accuracy (% Bias) | Within ±15% | The closeness of the measured concentration to the true concentration. |

| Precision (% CV) | < 15% | The degree of scatter or variability in repeated measurements. |

| Matrix Effect | 85% - 115% | A measure of the ion suppression or enhancement caused by the biological matrix, which should be minimal and consistent when using a co-eluting internal standard. |

| Recovery | Consistent | While not needing to be 100%, the recovery of the analyte and internal standard from the biological matrix should be consistent across the concentration range. |

Table 1: Expected performance characteristics of a validated LC-MS/MS method for the quantification of Methyl 3-aminobenzoate using its deuterium-labeled internal standard.

Experimental Protocols

Synthesis of Deuterium-Labeled Methyl 3-aminobenzoate

A plausible synthetic route for deuterium-labeled Methyl 3-aminobenzoate would involve the esterification of deuterated 3-aminobenzoic acid. For labeling on the aromatic ring, a common method is acid-catalyzed H/D exchange in heavy water (D₂O).

Protocol: Synthesis of Methyl 3-aminobenzoate-d₄

-

Deuteration of 3-Aminobenzoic Acid:

-

To a sealed reaction vessel, add 3-aminobenzoic acid (1 equivalent).

-

Add a solution of deuterated sulfuric acid (D₂SO₄) in D₂O (e.g., 5% v/v).

-

Heat the mixture at a high temperature (e.g., 150-200 °C) for an extended period (e.g., 24-48 hours) to facilitate H/D exchange on the aromatic ring.

-

Cool the reaction mixture and neutralize with a base such as sodium carbonate.

-

Extract the deuterated 3-aminobenzoic acid with an organic solvent and dry under vacuum.

-

-

Esterification:

-

Dissolve the deuterated 3-aminobenzoic acid in anhydrous methanol.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) (2.5 equivalents) dropwise.[6]

-

Reflux the mixture for 24 hours.[6]

-

Evaporate the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[6]

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to yield Methyl 3-aminobenzoate-d₄.

-

Purify the product using column chromatography.

-

LC-MS/MS Quantification of Methyl 3-aminobenzoate

Protocol: Sample Preparation and Analysis

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of a known concentration of Methyl 3-aminobenzoate-d₄ in methanol (the internal standard).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Methyl 3-aminobenzoate: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., based on fragmentation of the ester group).

-

Methyl 3-aminobenzoate-d₄: Precursor ion (Q1) m/z → Product ion (Q3) m/z (mass shift corresponding to the number of deuterium atoms).

-

-

Optimize instrument parameters such as collision energy and declustering potential for each transition.

-

-

Visualizing Workflows and Concepts

General Workflow for Quantitative Bioanalysis

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

The Principle of the Kinetic Isotope Effect

Caption: The Kinetic Isotope Effect slows the metabolism of deuterated compounds.

Elucidating Metabolic Pathways

Caption: Using deuterium labeling to trace metabolic pathways.

Conclusion

Deuterium-labeled Methyl 3-aminobenzoate is a valuable, albeit specialized, tool for researchers in the pharmaceutical sciences. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of its unlabeled analogue in complex biological matrices. The principles and protocols outlined in this guide provide a framework for the successful implementation of this compound in a research setting. While extensive literature on the specific applications of this particular deuterated molecule is sparse, the foundational concepts of isotope dilution mass spectrometry and the kinetic isotope effect provide a strong basis for its utility. As the development of novel therapeutics continues to advance, the strategic use of deuterated compounds like Methyl 3-aminobenzoate will undoubtedly play a crucial role in accelerating the journey from discovery to clinical application.

References

- 1. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]

- 2. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3-aminobenzoate (4518-10-9) for sale [vulcanchem.com]

- 6. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to Methyl 3-aminobenzoate-d4: Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl 3-aminobenzoate-d4, a deuterated isotopologue of methyl 3-aminobenzoate. This document details its molecular properties, provides a comprehensive experimental protocol for its synthesis, and illustrates its application as an internal standard in quantitative analysis.

Core Data Presentation

The key molecular properties of methyl 3-aminobenzoate and its deuterated form are summarized in the table below for easy comparison. The deuterated variant, specifically Methyl 3-Aminobenzoate-2,4,5,6-d4, shows an increase in molecular weight due to the substitution of four hydrogen atoms with deuterium on the benzene ring.

| Property | Methyl 3-aminobenzoate | This compound |

| Molecular Formula | C₈H₉NO₂ | C₈H₅D₄NO₂ |

| Molecular Weight | 151.16 g/mol [1][2][3][4] | 155.19 g/mol |

| CAS Number | 4518-10-9[2][3] | 911132-57-5[5] |

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process: first, the deuteration of the aromatic ring of 3-aminobenzoic acid, followed by esterification with methanol.

Step 1: Deuteration of 3-Aminobenzoic Acid

This protocol is adapted from general methods for the deuteration of aromatic compounds via acid-catalyzed hydrogen-deuterium exchange.

Materials:

-

3-Aminobenzoic acid

-

Deuterium oxide (D₂O)

-

Deuterated sulfuric acid (D₂SO₄)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a sealed reaction vessel, dissolve 1 gram of 3-aminobenzoic acid in 20 mL of deuterium oxide.

-

Carefully add 1 mL of deuterated sulfuric acid to the solution to catalyze the H-D exchange.

-

Heat the mixture at 100-120°C for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the reduction in the intensity of the aromatic proton signals.

-

After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous solution with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3-aminobenzoic acid-d4.

Step 2: Esterification of 3-Aminobenzoic Acid-d4

This protocol is a standard Fischer esterification method.

Materials:

-

3-Aminobenzoic acid-d4 (from Step 1)

-

Anhydrous methanol

-

Thionyl chloride or concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend the dried 3-aminobenzoic acid-d4 in 50 mL of anhydrous methanol in a round-bottom flask.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 1.5 equivalents of thionyl chloride or a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Application Workflow: Quantitative Analysis Using an Internal Standard

Deuterated compounds like this compound are commonly used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the non-deuterated analyte, but with a distinct mass.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 2. tn-sanso.co.jp [tn-sanso.co.jp]

- 3. TW201114735A - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 4. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Stability and Storage of Methyl 3-aminobenzoate-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-aminobenzoate-d4. Understanding the stability profile of this deuterated compound is critical for ensuring its integrity and performance in research and development applications, particularly in pharmaceutical sciences where it may be used as an internal standard or a building block in drug discovery.

Core Stability Profile

This compound, a deuterated analog of Methyl 3-aminobenzoate, is generally a stable compound when stored under appropriate conditions. The primary stability concerns for this molecule revolve around its susceptibility to hydrolysis, oxidation, and photolytic degradation, similar to its non-deuterated counterpart. The presence of deuterium atoms on the aromatic ring is not expected to significantly alter these fundamental degradation pathways but may influence the rate of certain metabolic processes, a phenomenon known as the kinetic isotope effect.

One supplier suggests that the compound is stable if stored under recommended conditions and should be re-analyzed for chemical purity after three years.[1] For the non-deuterated form, storage in a cool, dry, and well-ventilated place away from strong oxidizing agents is advised.[2]

Potential Degradation Pathways

The principal chemical degradation pathways for this compound are anticipated to be:

-

Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding 3-aminobenzoic acid-d4 and methanol. The rate of hydrolysis is dependent on pH and temperature.

-

Oxidation: The amino group on the aromatic ring is prone to oxidation, which can lead to the formation of colored degradation products. Contact with strong oxidizing agents should be avoided.

-

Photodegradation: Aromatic amines can be sensitive to light. Exposure to UV radiation can promote degradation, as has been demonstrated for the related compound Methyl 2-aminobenzoate.[3][4][5]

The deuteration on the aromatic ring is primarily intended to alter metabolic pathways in biological systems rather than significantly impacting its intrinsic chemical stability under typical storage conditions. However, it is crucial to perform stability studies to confirm this for specific applications.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (20-25°C) | Prevents acceleration of degradation reactions. |

| Humidity | Store in a dry environment. Use of desiccants is recommended. | Minimizes the risk of hydrolysis. |

| Light | Protect from light. Store in amber vials or in the dark. | Prevents photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the amino group. |

| Container | Tightly sealed, non-reactive containers (e.g., glass). | Prevents contamination and exposure to air and moisture. |

| Purity Check | Re-analyze for chemical and isotopic purity after three years of storage. | To ensure the compound meets required specifications before use.[1] |

Logical Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound.

Potential Chemical Degradation Pathways

The following diagram illustrates the potential chemical degradation pathways for Methyl 3-aminobenzoate. The deuterated positions on the aromatic ring are not directly involved in these primary degradation reactions.

Experimental Protocols for Stability Testing

To rigorously assess the stability of this compound, a series of forced degradation and long-term stability studies should be conducted. These studies are essential for identifying potential degradation products and determining the compound's shelf-life. The following protocols are based on general principles for stability testing of deuterated compounds and can be adapted from ICH Q1A (R2) guidelines.[2][6][7][8][9]

Protocol 1: Forced Degradation Studies

Objective: To identify potential degradation pathways and products under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at 60°C for 24 hours.

-

Oxidation: Add 3% hydrogen peroxide to the sample solution and store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, store a solution of the compound at 60°C for 48 hours.

-

Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

-

-

Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS).

-

Data Interpretation: Quantify the amount of this compound remaining and identify any major degradation products by comparing the chromatograms of stressed and unstressed samples. Mass spectrometry will be crucial for identifying the structures of the degradation products.

Protocol 2: Assessment of H/D Back-Exchange Stability

Objective: To determine the stability of the deuterium label under conditions relevant to experimental use.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in an aprotic, anhydrous solvent (e.g., DMSO). Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).

-

Incubation: Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies). Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Quenching and Extraction: Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile). Extract the compound from the matrix if necessary.

-

Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the mass isotopologue distribution of the compound over time.

-

Data Interpretation: A shift towards lower masses indicates H/D back-exchange. Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.

Protocol 3: Long-Term Stability Study

Objective: To determine the shelf-life and re-test period under recommended storage conditions.

Methodology:

-

Sample Preparation: Store multiple batches of this compound in its final container closure system under the recommended storage conditions (room temperature, protected from light and moisture).

-

Testing Schedule: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Tests: At each time point, perform a full analysis including:

-

Appearance

-

Assay (e.g., by HPLC)

-

Purity (e.g., by HPLC for related substances)

-

Isotopic Enrichment (e.g., by LC-MS or NMR)

-

Water content (e.g., by Karl Fischer titration)

-

-

Data Evaluation: Evaluate the data for any trends in degradation or changes in physical and chemical properties over time. The re-test period or shelf-life is determined based on the time at which the compound no longer meets its pre-defined acceptance criteria.

By adhering to these storage recommendations and conducting thorough stability testing, researchers and scientists can ensure the quality and reliability of this compound in their applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ICH Official web site : ICH [ich.org]

- 3. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]

- 8. database.ich.org [database.ich.org]

- 9. ikev.org [ikev.org]

Commercial Suppliers and Technical Applications of Methyl 3-aminobenzoate-d4: A Guide for Researchers

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a critical component of accurate and reliable quantitative bioanalysis. This technical guide provides an in-depth overview of the commercial availability of Methyl 3-aminobenzoate-d4, a deuterated internal standard, and explores its application in analytical methodologies and potential relevance in drug discovery.

Commercial Availability

This compound is a specialized chemical available from a select number of suppliers that focus on stable isotope-labeled compounds. The primary suppliers identified are C/D/N Isotopes, Toronto Research Chemicals, and LGC Standards. A summary of the key quantitative data for their products is presented in Table 1 for easy comparison.

| Supplier | Product Number | CAS Number | Isotopic Enrichment | Chemical Formula | Molecular Weight | Available Quantities | Purity |

| C/D/N Isotopes | D-7179 | 911132-57-5 | 98 atom % D | H₂NC₆D₄COOCH₃ | 155.19 | 0.1 g, 0.25 g | Not specified |

| Toronto Research Chemicals | M295727 | 911132-57-5 | Not specified | C₈H₅D₄NO₂ | 155.19 | Not specified | Not specified |

| LGC Standards | TRC-M295727-10MG | 911132-57-5 | Not specified | C₈H₅D₄NO₂ | 155.19 | 10 mg | Not specified |

Table 1: Commercial Suppliers and Product Specifications for this compound.

Application in Bioanalytical Methods: Experimental Protocol

This compound is ideally suited for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods. Its chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction recovery, matrix effects, and instrument response.[1]

Below is a detailed, representative protocol for the quantification of a hypothetical analyte in a biological matrix, such as human plasma, using this compound as an internal standard.

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol to a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.[2]

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: Determine the precursor and product ion transitions for the specific analyte.

-

This compound: Determine the precursor and product ion transitions (e.g., m/z 156.1 → [product ion]).

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Biological Relevance and Signaling Pathways

While the primary application of this compound is as an internal standard, the core structure of aminobenzoates is found in various biologically active molecules. Research into aminobenzoate derivatives has revealed their potential as anticancer and antimicrobial agents.[3]

For instance, a fluorinated benzothiazole analogue containing a 2-(4-amino-3-methylphenyl) moiety, which is structurally related to the non-deuterated core of Methyl 3-aminobenzoate, has been shown to induce single-strand breaks and DNA-protein cross-links in sensitive breast cancer cells.[4] This suggests a mechanism of action that involves the induction of DNA damage, which can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified, hypothetical signaling pathway where a biologically active aminobenzoate derivative induces DNA damage, leading to the activation of the DNA damage response (DDR) pathway.

This diagram illustrates how a compound like a biologically active aminobenzoate derivative can cause DNA single-strand breaks, which in turn activates the DNA Damage Response (DDR). The DDR activation can lead to two primary outcomes for the cell: cell cycle arrest to allow for DNA repair, or apoptosis (programmed cell death) if the damage is too severe.

Experimental Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method using a deuterated internal standard like this compound is a critical process to ensure the reliability of the data. The following workflow outlines the key steps involved in this validation process.

This workflow begins with method development, where the appropriate analyte and internal standard are selected, and the sample preparation and LC-MS/MS conditions are optimized. The subsequent validation phase involves a series of experiments to assess the specificity, linearity, accuracy, precision, matrix effect, recovery, and stability of the method. Once validated, the method can be confidently used for routine sample analysis in drug development and clinical studies.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. lcms.cz [lcms.cz]

- 3. scispace.com [scispace.com]

- 4. Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety Data for Methyl 3-aminobenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Methyl 3-aminobenzoate-d4 (Deuterated Methyl 3-aminobenzoate). The information is compiled from available Safety Data Sheets (SDS) for the deuterated compound and its non-deuterated analogue, Methyl 3-aminobenzoate. It is important to note that while the toxicological properties are expected to be very similar, this guide primarily references data from the non-deuterated form due to the limited specific experimental data for the deuterated version.

Chemical Identification and Physical Properties

| Property | Value | Reference |

| Product Name | Methyl 3-Aminobenzoate-2,4,5,6-d4 | [1] |

| Synonyms | m-Aminobenzoic Acid Methyl Ester-d4 | [1] |

| CAS Number | 911132-57-5 | [1] |

| CAS Number (Unlabelled) | 4518-10-9 | [1][2] |

| Molecular Formula | H₂NC₆D₄COOCH₃ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| Appearance | Crystals or chunks, white to brown | [3] |

| Melting Point | ≥42 °C | [3] |

| Isotopic Enrichment | 98 atom % D | [1] |

Hazard Identification and Classification

Methyl 3-aminobenzoate is classified as hazardous. The hazard classifications according to the 2012 OSHA Hazard Communication Standard are summarized below.

| Hazard Class | Category |

| Acute oral toxicity | Category 4 |

| Acute dermal toxicity | Category 4 |

| Acute Inhalation Toxicity - Dusts and Mists | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 |

| Target Organs | Respiratory system |

Signal Word: Warning[2]

Hazard Statements:

First-Aid Measures

Immediate medical attention is required in case of exposure. Always show the safety data sheet to the attending medical professional.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. Seek immediate medical attention.[4][6] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If skin irritation persists, call a physician.[5][6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5][6] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6][7] |

Handling and Storage

Handling:

-

Wear personal protective equipment, including chemical safety goggles, gloves, and protective clothing.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not ingest. If swallowed, seek immediate medical assistance.[2][6]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5][6]

-

Store locked up.[6]

-

Incompatible materials include acids, bases, and reducing agents.[2][4]

Personal Protective Equipment

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][6] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are based on standard toxicological studies required by regulatory bodies. The general methodologies for such assessments are outlined below.

Acute Toxicity (Oral, Dermal, Inhalation): These studies typically involve the administration of the substance to laboratory animals (e.g., rats) in single or multiple doses over a short period. The lethal dose (LD50) or lethal concentration (LC50) that causes mortality in 50% of the test population is determined. Observations for signs of toxicity are made throughout the study.

Skin and Eye Irritation: These protocols involve applying the substance to the skin or into the eyes of laboratory animals (e.g., rabbits) and observing for signs of irritation, such as redness, swelling, and corrosion over a set period.

Specific Target Organ Toxicity (Single Exposure): This involves exposing animals to the substance once and observing for any functional or morphological changes in specific organs, in this case, the respiratory system.

Logical Workflows

Caption: Workflow for hazard identification and first-aid.

Caption: General protocol for handling spills.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. fishersci.com [fishersci.com]

- 3. Methyl 3-aminobenzoate = 97.0 GC 4518-10-9 [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. store.sangon.com [store.sangon.com]

Methodological & Application

Application Note: Quantification of Aromatic Amines in Human Plasma using Methyl 3-aminobenzoate-d4 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of a representative aromatic amine, designated as "Analyte X," in human plasma. The method utilizes a simple protein precipitation for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. Methyl 3-aminobenzoate-d4 is employed as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The described workflow is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Aromatic amines are a class of compounds frequently encountered in pharmaceutical development, industrial chemicals, and environmental analysis. Accurate quantification of these compounds in complex biological matrices like plasma is crucial for pharmacokinetic studies, toxicological assessments, and monitoring of exposure. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry.[1] SIL internal standards, such as this compound, co-elute with the analyte and exhibit nearly identical chemical and physical properties, allowing for effective correction of variations in sample extraction, matrix effects, and instrument response.[2] This leads to enhanced accuracy, precision, and robustness of the analytical method.

This note provides a detailed protocol for the quantification of a model aromatic amine, "Analyte X," using this compound as the internal standard.

Experimental

Materials and Reagents

-

Analyte X: (Hypothetical Analyte)

-

Internal Standard: this compound (M-d4 IS)

-

Control Human Plasma: K2-EDTA

-

Acetonitrile (ACN): LC-MS grade

-

Methanol (MeOH): LC-MS grade

-

Formic Acid (FA): LC-MS grade

-

Water: Deionized, 18 MΩ·cm

-

Methyl 3-aminobenzoate (Analyte Analog): Molecular Weight: 151.16 g/mol [3][4]

Stock and Working Solutions

-

Analyte X Stock Solution: 1.00 mg/mL in Methanol.

-

M-d4 IS Stock Solution: 1.00 mg/mL in Methanol.

-

Analyte X Working Solutions: Prepared by serial dilution of the stock solution with 50:50 (v/v) Methanol:Water to prepare calibration standards and quality control (QC) samples.

-

M-d4 IS Working Solution: A 50 ng/mL solution prepared by diluting the stock solution with Acetonitrile. This solution is used as the protein precipitation solvent.

Sample Preparation Protocol

A protein precipitation method was employed for sample preparation:

-

Pipette 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the M-d4 IS working solution (50 ng/mL in Acetonitrile) to each tube.

-

Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Logical Workflow for Sample Analysis

Caption: High-level workflow from sample preparation to final quantification.

LC-MS/MS Method

Liquid Chromatography (LC)

| Parameter | Condition |

| System | Standard UHPLC System |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 10 |

| 5.0 | 10 |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte X | 166.1 | 107.1 | 25 |

| This compound (M-d4 IS) | 156.2 | 124.1 | 22 |

Note: MRM transitions for "Analyte X" are hypothetical. The precursor for M-d4 IS is based on a +4 Da shift from the native compound's molecular ion (152.16 m/z).

Results and Discussion

Linearity

The calibration curve was constructed by plotting the peak area ratio of Analyte X to M-d4 IS against the nominal concentration of Analyte X. The method demonstrated excellent linearity over the concentration range of 1.00 to 1000 ng/mL in human plasma. A linear regression with a 1/x² weighting factor was used for the calibration.

| Analyte X Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1.00 | 0.015 | 0.98 | 98.0 |

| 5.00 | 0.076 | 5.05 | 101.0 |

| 25.0 | 0.380 | 25.3 | 101.2 |

| 100 | 1.51 | 100.5 | 100.5 |

| 250 | 3.78 | 251.8 | 100.7 |

| 500 | 7.55 | 499.5 | 99.9 |

| 800 | 12.01 | 798.9 | 99.9 |

| 1000 | 15.12 | 1006.1 | 100.6 |

| Correlation Coefficient (r²) | > 0.998 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using four levels of QC samples (Lower Limit of Quantification, Low, Mid, and High). The results demonstrate that the method is both precise and accurate, with %CV values below 8% and accuracy within ±10% of the nominal values.

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1.00 | 1.03 | 103.0 | 7.5 | 1.05 | 105.0 | 7.9 |

| Low QC | 3.00 | 2.95 | 98.3 | 5.1 | 2.91 | 97.0 | 6.2 |

| Mid QC | 150 | 153.2 | 102.1 | 3.4 | 154.8 | 103.2 | 4.1 |

| High QC | 750 | 742.5 | 99.0 | 2.8 | 735.1 | 98.0 | 3.5 |

Principle of Internal Standard Correction

Caption: How a co-eluting internal standard corrects for signal suppression.

Conclusion

This application note presents a straightforward, rapid, and reliable LC-MS/MS method for the quantification of an aromatic amine in human plasma. The use of this compound as an internal standard successfully compensates for analytical variability, providing excellent accuracy and precision. The method meets typical requirements for bioanalytical method validation and is suitable for supporting regulated and non-regulated drug development studies.

References

Application Notes and Protocols for Quantitative Analysis Using Methyl 3-aminobenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction